Monodecarboxy Piperacilloic Acid
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Overview
Description
Monodecarboxy Piperacilloic Acid, also known as this compound, is a compound with the molecular formula C22H29N5O6S and a molecular weight of 491.561. It is a derivative of piperacillin, a broad-spectrum beta-lactam antibiotic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monodecarboxy Piperacilloic Acid involves several steps, starting with the preparation of the piperacillin core structure. The key steps include:
Formation of the Piperacillin Core: The core structure is synthesized through a series of reactions involving the condensation of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride with phenylacetic acid.
Introduction of the Thiazolidine Ring: The thiazolidine ring is introduced through a cyclization reaction involving the condensation of the piperacillin core with 2-mercaptoacetic acid.
Final Modifications: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Monodecarboxy Piperacilloic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Monodecarboxy Piperacilloic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial properties and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of Monodecarboxy Piperacilloic Acid involves its interaction with bacterial cell wall synthesis. The compound inhibits the transpeptidation reaction, which is essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
Monodecarboxy Piperacilloic Acid can be compared with other beta-lactam antibiotics, such as:
Piperacillin: The parent compound, which has a broader spectrum of activity.
Amoxicillin: Another beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity and different pharmacokinetic properties.
Properties
IUPAC Name |
(2R,4S)-2-[[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O6S/c1-4-26-10-11-27(19(30)18(26)29)21(33)25-15(13-8-6-5-7-9-13)17(28)23-12-14-24-16(20(31)32)22(2,3)34-14/h5-9,14-16,24H,4,10-12H2,1-3H3,(H,23,28)(H,25,33)(H,31,32)/t14-,15-,16+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERAIFYAYPAERV-OAGGEKHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NCC3NC(C(S3)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)NC[C@@H]3N[C@H](C(S3)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64817-23-8 |
Source
|
Record name | Penilloic acids of piperacillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064817238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MONODECARBOXY PIPERACILLOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MXX6GAA2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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